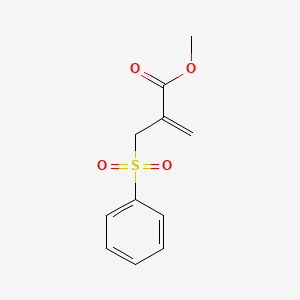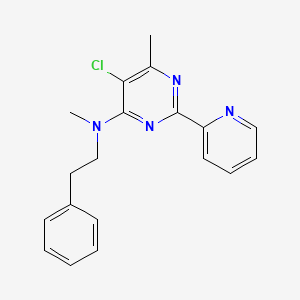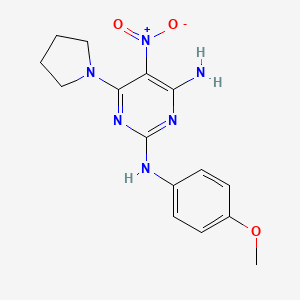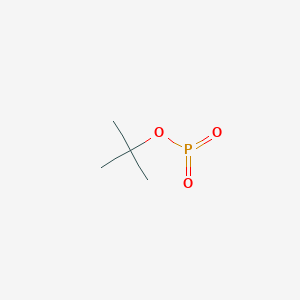
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone: is an organic compound with the molecular formula C37H24N2O3 and a molecular weight of 544.6 g/mol This compound is known for its unique structure, which includes two phenoxazinyl groups attached to a central methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone typically involves the reaction of 4-(10H-phenoxazin-10-yl)benzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenoxazinyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone involves its interaction with various molecular targets and pathways. The phenoxazinyl groups can participate in electron transfer processes, making the compound useful in photophysical applications. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive biological pathways .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar photophysical properties.
Acridin-9(10H)-one based compounds: Known for their thermally activated delayed fluorescence properties.
4-(10H-phenothiazin-10-yl)benzaldehyde: Shares structural similarities and is used in similar applications.
Uniqueness: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone stands out due to its unique combination of phenoxazinyl groups and a central methanone core, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Eigenschaften
Molekularformel |
C37H24N2O3 |
|---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
bis(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C37H24N2O3/c40-37(25-17-21-27(22-18-25)38-29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)38)26-19-23-28(24-20-26)39-31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)39/h1-24H |
InChI-Schlüssel |
GXAXXCSWPANWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7OC8=CC=CC=C86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)

![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)






![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)


![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
